3,5-Pyridinediamine, 2,2'-(1,4-piperazinediyl)bis-
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Overview
Description
3,5-Pyridinediamine, 2,2’-(1,4-piperazinediyl)bis- is a chemical compound with the molecular formula C14H20N8. It is known for its unique structure, which includes a piperazine ring linked to two pyridine rings through diamine groups.
Preparation Methods
The synthesis of 3,5-Pyridinediamine, 2,2’-(1,4-piperazinediyl)bis- typically involves the reaction of 3,5-diaminopyridine with 1,4-dichloropiperazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3,5-Pyridinediamine, 2,2’-(1,4-piperazinediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen
Properties
CAS No. |
72624-39-6 |
---|---|
Molecular Formula |
C14H20N8 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-[4-(3,5-diaminopyridin-2-yl)piperazin-1-yl]pyridine-3,5-diamine |
InChI |
InChI=1S/C14H20N8/c15-9-5-11(17)13(19-7-9)21-1-2-22(4-3-21)14-12(18)6-10(16)8-20-14/h5-8H,1-4,15-18H2 |
InChI Key |
VYBAWXUKSQVEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)N)N)C3=C(C=C(C=N3)N)N |
Origin of Product |
United States |
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